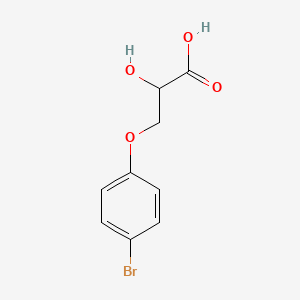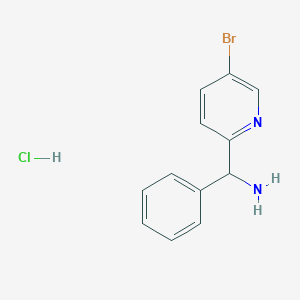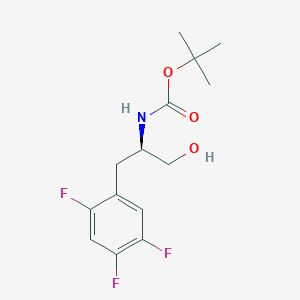
tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is notable for its trifluorophenyl group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows for the investigation of specific binding sites and reaction pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the development of enzyme inhibitors and receptor modulators.
Industry
Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.
作用機序
The mechanism of action of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine . This property is utilized in peptide synthesis and other organic transformations.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
Ethyl carbamate: Another carbamate with different reactivity and applications.
Phenyl carbamate: Used in different contexts due to its aromatic nature.
Uniqueness
The uniqueness of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate lies in its trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable.
特性
分子式 |
C14H18F3NO3 |
|---|---|
分子量 |
305.29 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H18F3NO3/c1-14(2,3)21-13(20)18-9(7-19)4-8-5-11(16)12(17)6-10(8)15/h5-6,9,19H,4,7H2,1-3H3,(H,18,20)/t9-/m1/s1 |
InChIキー |
JIHNFKLLIFSCHO-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CO |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798452.png)
![2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B14798460.png)
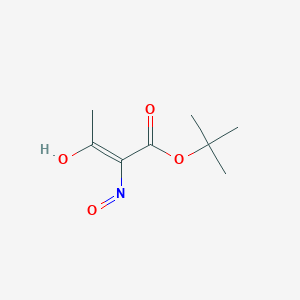
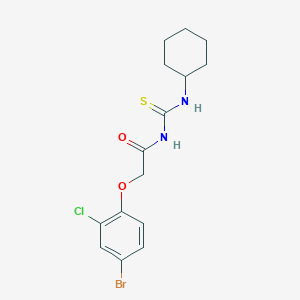
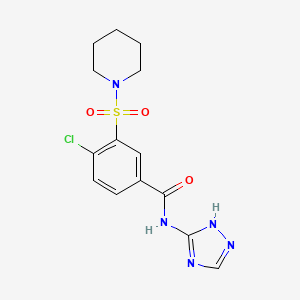
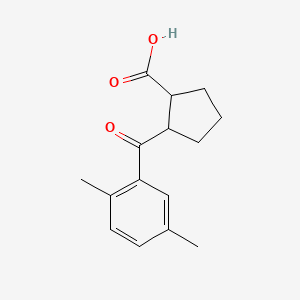
![3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea](/img/structure/B14798494.png)
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)
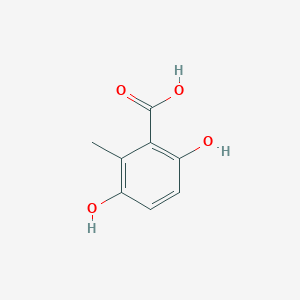
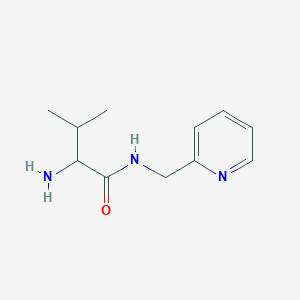
![(7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B14798526.png)
![2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14798534.png)
